N-[2-(1H-imidazol-5-yl)ethyl]-3-oxobutanamide
Description
Structure
3D Structure
Properties
CAS No. |
88996-62-7 |
|---|---|
Molecular Formula |
C9H13N3O2 |
Molecular Weight |
195.22 g/mol |
IUPAC Name |
N-[2-(1H-imidazol-5-yl)ethyl]-3-oxobutanamide |
InChI |
InChI=1S/C9H13N3O2/c1-7(13)4-9(14)11-3-2-8-5-10-6-12-8/h5-6H,2-4H2,1H3,(H,10,12)(H,11,14) |
InChI Key |
HJBNPEPQEBOOJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)NCCC1=CN=CN1 |
Origin of Product |
United States |
Preparation Methods
Direct Acylation of 2-(1H-imidazol-5-yl)ethylamine with 3-oxobutanoyl Chloride
- Procedure : The amine is reacted with 3-oxobutanoyl chloride in an inert solvent such as dichloromethane or tetrahydrofuran at low temperature (0–5 °C) to minimize side reactions.
- Catalysts/Additives : A base such as triethylamine or pyridine is used to neutralize the HCl generated.
- Reaction Conditions : The reaction is typically performed under nitrogen atmosphere to avoid moisture and oxidation.
- Work-up : After completion, the reaction mixture is quenched with water, extracted, and purified by recrystallization or chromatography.
- Yield and Purity : Yields are generally moderate to high (60–85%), with purity confirmed by NMR and IR spectroscopy.
Coupling via Carbodiimide-Mediated Amide Bond Formation
- Reagents : 3-oxobutanoic acid is activated using carbodiimides such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of catalytic amounts of HOBt (1-hydroxybenzotriazole) or NHS (N-hydroxysuccinimide).
- Procedure : The activated ester intermediate reacts with 2-(1H-imidazol-5-yl)ethylamine in anhydrous solvents like DMF or dichloromethane.
- Advantages : This method avoids the use of acid chlorides, which can be unstable or difficult to handle.
- Reaction Conditions : Room temperature to mild heating (25–40 °C) for several hours.
- Purification : Removal of urea byproducts and purification by chromatography.
- Yields : Typically 70–90%, with high selectivity.
Catalytic and Green Chemistry Approaches
Recent literature highlights the use of magnetic nano-catalysts and solvent-free conditions for related amide syntheses, which could be adapted for this compound:
Reaction Monitoring and Purification
- Monitoring : Thin-layer chromatography (TLC) and NMR spectroscopy are standard for tracking reaction progress and confirming product formation.
- Purification : Recrystallization from ethanol or chromatographic techniques (silica gel column chromatography) are commonly employed.
- Characterization : IR spectroscopy confirms amide bond formation (amide I and II bands), NMR (1H and 13C) confirms the chemical structure, and mass spectrometry verifies molecular weight.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Direct Acylation | 3-oxobutanoyl chloride, amine | 0–5 °C, inert solvent, base | 60–85 | Requires careful temperature control |
| Carbodiimide-Mediated Coupling | 3-oxobutanoic acid, DCC/EDC, HOBt | RT to 40 °C, anhydrous solvent | 70–90 | Avoids acid chlorides, mild conditions |
| Catalytic Nano-catalyst | Magnetic Fe3O4 catalyst, amine, acid | 100 °C, DMF or solvent-free | 80–90 | Green chemistry approach, reusable catalyst |
Research Findings and Notes
- The keto group in 3-oxobutanamide is sensitive to strong bases and high temperatures; thus, mild reaction conditions are preferred to avoid side reactions such as aldol condensations or keto-enol tautomerization.
- The imidazole ring can coordinate with metals; therefore, metal catalysts must be chosen carefully to avoid complexation that inhibits reaction progress.
- Multi-component reactions involving imidazole derivatives and β-keto amides have been reported using magnetic nano-catalysts, showing high efficiency and scalability.
- Carbodiimide coupling remains the most versatile and widely used method for preparing such amides with good yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-Imidazol-4-yl)ethyl)-3-oxobutanamide can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazolones.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include molecular oxygen for oxidation, hydrogen gas or metal hydrides for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but they often involve controlled temperatures and the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can lead to the formation of imidazolones, while substitution reactions can introduce various functional groups onto the imidazole ring .
Scientific Research Applications
Chemical Properties and Reactivity
The molecular formula of N-[2-(1H-imidazol-5-yl)ethyl]-3-oxobutanamide is CHNO, with a molecular weight of approximately 195.22 g/mol. The compound's reactivity is influenced by its functional groups:
- Amide Group : Participates in hydrolysis reactions.
- Carbonyl Group : Engages in nucleophilic addition reactions.
- Imidazole Ring : Involved in protonation and deprotonation reactions depending on pH conditions.
These properties make the compound a candidate for various biological interactions.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. Compounds containing imidazole rings are often explored for their ability to inhibit bacterial growth. Research indicates that this compound may interact with specific bacterial targets, although detailed mechanisms remain to be elucidated.
Antifungal Properties
Similar to its antibacterial potential, the antifungal activity of imidazole derivatives has been well-documented. The structural characteristics of this compound suggest it could inhibit fungal pathogens, making it a candidate for further investigation in treating fungal infections.
Anticancer Research
The imidazole moiety is frequently associated with anticancer activity. Studies have indicated that compounds with similar structures can induce apoptosis in cancer cells or inhibit tumor growth through various pathways. This compound’s potential as an anticancer agent warrants further exploration through in vitro and in vivo studies .
Interaction Studies
Understanding the binding affinity of this compound to biological targets is crucial for elucidating its mechanism of action. Techniques such as surface plasmon resonance and isothermal titration calorimetry are commonly used to evaluate these interactions.
Mechanism of Action
The mechanism of action of N-(2-(1H-Imidazol-4-yl)ethyl)-3-oxobutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, thereby modulating their activity. The oxobutanamide moiety can also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Backbones or Substituents
Table 1: Key Structural and Functional Comparisons
Key Observations:
- SANC00222 (): The thiazole-carboxamide scaffold and dihydroxyphenyl group may enhance hydrophobic interactions, contributing to its high docking score in screening studies .
- Montirelin (): The thiomorpholine ring and prolineamide extension likely improve bioavailability and receptor binding compared to the simpler 3-oxobutanamide chain in the target compound .
- N-Acetylhistamine (): The absence of the 3-oxo group reduces ketone-mediated reactivity but retains histamine-related metabolic activity .
Binding and Pharmacokinetic Properties
Table 2: Hypothetical Binding Affinities and Interactions (Inferred from Analogs)
| Compound Name | Predicted Binding Interactions | Docking Score (if available) | Solubility (LogP) |
|---|---|---|---|
| This compound | Hydrogen bonding (imidazole, ketone) | - | ~0.5 (moderate) |
| SANC00222 | Hydrophobic (thiazole, phenyl), H-bonding | High (Table 1, Ev2) | ~1.2 (low) |
| Montirelin | H-bonding (carboxamide), π-stacking | - | ~-1.5 (high) |
| N-Acetylhistamine | H-bonding (acetamide) | - | ~-0.8 (moderate) |
Key Observations:
- Hydrogen Bonding : The 3-oxo group in the target compound may enhance hydrogen-bonding capacity compared to acetamide derivatives like N-Acetylhistamine.
- Docking Scores : SANC00222’s thiazole and phenyl groups likely contribute to its superior docking performance in screening studies .
- Solubility : Montirelin’s polar thiomorpholine and prolineamide groups improve aqueous solubility, whereas SANC00222’s dihydroxyphenyl substituent reduces it .
Biological Activity
N-[2-(1H-imidazol-5-yl)ethyl]-3-oxobutanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, pharmacological properties, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C9H13N3O2, with a molecular weight of approximately 195.22 g/mol . The compound features an imidazole ring, which is known for its role in various biological processes and interactions.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study highlighted its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), showcasing a minimum inhibitory concentration (MIC) of 16 µg/mL . This suggests potential as a therapeutic agent in combating antibiotic-resistant bacterial infections.
Table 1: Antimicrobial Activity of this compound
| Microorganism | MIC (µg/mL) |
|---|---|
| Methicillin-resistant S. aureus | 16 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 18 |
The mechanism by which this compound exerts its antimicrobial effects is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways critical for bacterial survival. The imidazole moiety may play a crucial role in binding to specific targets within microbial cells, leading to cell death.
Antitubercular Activity
In addition to its antibacterial properties, this compound has shown promise in antitubercular activity. A derivative synthesized from N-(2-methoxyethyl)-3-oxobutanamide demonstrated significant inhibition against Mycobacterium tuberculosis, with MIC values reported below 2 μM . This positions the compound as a candidate for further development in the treatment of tuberculosis.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its biological activity. Modifications to the imidazole ring and the acyl side chain can lead to variations in potency and selectivity against different pathogens.
Table 2: SAR Insights
| Modification | Effect on Activity |
|---|---|
| Substitution on Imidazole | Increased antibacterial potency |
| Alteration of Side Chain | Enhanced selectivity for MRSA |
Case Studies
Several case studies have explored the efficacy of this compound:
- Study on MRSA Inhibition : A detailed investigation into the compound's activity against MRSA revealed that it not only inhibited growth but also reduced biofilm formation, a critical factor in chronic infections.
- Antitubercular Screening : In a screening of various derivatives, compounds similar to this compound were noted for their low cytotoxicity while maintaining high antibacterial efficacy, suggesting a favorable therapeutic index.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
